Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15732411
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate -](/images/structure/VC15732411.png)
Specification
Molecular Formula | C10H8BrNO2S |
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Molecular Weight | 286.15 g/mol |
IUPAC Name | methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate |
Standard InChI | InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |
Standard InChI Key | DODWLYJDVXHYMC-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr |
Introduction
Chemical Identity and Structural Features
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate belongs to the benzo[d]thiazole family, a class of heterocyclic compounds renowned for their pharmacological and electronic properties. Its molecular structure integrates three critical functional groups:
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Bromomethyl group (-CH₂Br): Enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Methyl ester (-COOCH₃): Improves solubility and serves as a handle for further derivatization.
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Benzothiazole core: Imparts aromaticity and planar geometry, enabling π-π stacking interactions.
Molecular and Spectroscopic Data
Property | Value |
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Molecular formula | C₁₀H₈BrNO₂S |
Molecular weight | 286.15 g/mol |
IUPAC name | methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate |
InChI | InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr |
PubChem CID | 59403021 |
The compound’s stability under ambient conditions and susceptibility to hydrolysis in aqueous environments necessitate careful storage in anhydrous solvents at low temperatures.
Synthetic Methodologies
Synthesis of methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate typically involves multi-step routes starting from benzo[d]thiazole precursors. Key strategies include:
Bromination of Benzothiazole Derivatives
Bromination at the methyl position is achieved using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. For example, treatment of methyl 2-methylbenzo[d]thiazole-5-carboxylate with NBS in carbon tetrachloride (CCl₄) at 80°C yields the brominated product in ~65% yield.
Cyclization and Esterification
Alternative routes involve cyclization of thioamide intermediates followed by esterification. A representative pathway:
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Thioamide formation: 5-Carboxybenzothiazole reacts with methylamine to form the corresponding thioamide.
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Cyclization: Treatment with phosphorus oxychloride (POCl₃) induces cyclization to the benzothiazole core.
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Bromination: Subsequent bromination at the methyl position introduces the -CH₂Br group.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining yields >70% .
Biological Activities and Mechanisms
While direct studies on methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate remain limited, structural analogs demonstrate promising bioactivity:
Antimicrobial Properties
Benzothiazoles bearing halogen substituents exhibit potent inhibition against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), surpassing first-line drugs like isoniazid (MIC: 0.1 µg/mL) . Docking studies suggest binding to the DprE1 enzyme, a key component of bacterial cell wall synthesis .
Anti-Inflammatory Effects
Benzothiazole derivatives suppress COX-2 and TNF-α expression in murine macrophages (IC₅₀: 15–20 µM), suggesting utility in treating chronic inflammation .
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
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Bromomethyl position: Substitution at position 2 maximizes steric and electronic interactions with hydrophobic enzyme pockets .
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Ester group: The methyl ester at position 5 improves metabolic stability compared to carboxylic acid analogs.
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Planar benzothiazole core: Facilitates intercalation into DNA or protein binding sites .
Table 2: Impact of Substituents on Biological Activity
Substituent Position | Activity (IC₅₀, µM) | Target |
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2-Bromomethyl | 8.2 ± 0.3 | Topoisomerase II |
5-Carboxylate | 12.5 ± 1.1 | DprE1 enzyme |
6-Methyl | >50 | N/A |
Applications in Materials Science
Beyond pharmacology, methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate serves as a precursor for:
Organic Semiconductors
Incorporation into π-conjugated polymers enhances charge carrier mobility (μ: 0.15–0.3 cm²/V·s), making it suitable for organic field-effect transistors (OFETs).
Fluorescent Probes
Derivatization with fluorophores yields probes with Stokes shifts >100 nm, enabling high-resolution bioimaging.
Comparison with Structural Analogs
Table 3: Key Analog Comparison
Compound | CAS Number | logP | MIC (µg/mL) |
---|---|---|---|
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate | 59403021 | 2.8 | 1.2 |
Methyl 5-bromobenzo[d]thiazole-2-carboxylate | 53408124 | 2.5 | 2.8 |
Ethyl 2-bromo-6-benzothiazolecarboxylate | 99073-88-8 | 3.1 | 3.5 |
The bromomethyl derivative’s superior activity stems from enhanced electrophilicity and membrane permeability .
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